1-(1H-Imidazol-2-yl)ethanol;hydrochloride
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Overview
Description
1-(1H-Imidazol-2-yl)ethanol;hydrochloride is a chemical compound that features an imidazole ring substituted with an ethanol group at the second position. This compound is often used in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-yl)ethanol;hydrochloride typically involves the reaction of imidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the ring-opening of ethylene oxide and subsequent attachment to the imidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Saturated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1H-Imidazol-2-yl)ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the ethanol group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)imidazole
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(β-Hydroxyethyl)imidazole
Comparison: 1-(1H-Imidazol-2-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in applications where high solubility and stability are required .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-6-2-3-7-5;/h2-4,8H,1H3,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWUIFKICARGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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